molecular formula C25H20F2N2O6S2 B2933933 N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE CAS No. 830344-71-3

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B2933933
CAS No.: 830344-71-3
M. Wt: 546.56
InChI Key: UOAPDXUZBPLRLF-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic rings, oxazole, and sulfonyl groups

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O6S2/c1-33-18-9-12-20(21(13-18)34-2)28-22(30)14-36-25-24(37(31,32)19-10-7-17(27)8-11-19)29-23(35-25)15-3-5-16(26)6-4-15/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAPDXUZBPLRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl and fluorophenyl groups. The final step often involves coupling the oxazole derivative with the dimethoxyphenyl acetamide under specific reaction conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potentially as a drug candidate for treating diseases by targeting specific enzymes or receptors.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific molecular targets and pathways. Typically, such compounds may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxazole derivatives, sulfonyl-containing compounds, and fluorophenyl-substituted molecules. Examples include:

  • 2-(4-Fluorophenyl)-1,3-oxazole
  • 4-(4-Fluorobenzenesulfonyl)aniline
  • N-(2,4-Dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfany}acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests possible interactions with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight518.54 g/mol
Molecular FormulaC23H19F2N2O7S2
LogP4.0448
Polar Surface Area93.872 Ų
Hydrogen Bond Acceptors12
Hydrogen Bond Donors1

N-(2,4-Dimethoxyphenyl)-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfany}acetamide is hypothesized to exert its biological effects through the modulation of specific enzyme activities and receptor interactions. The presence of fluorine substituents may enhance its binding affinity and selectivity towards certain biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays indicated that compounds with similar structural motifs exhibited significant inhibitory effects on tumor cell lines. For instance, related fluorinated derivatives showed IC50 values in the micromolar range against HepG2 liver cancer cells, suggesting that N-(2,4-Dimethoxyphenyl)-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfany}acetamide may also possess comparable activity.

HDAC Inhibition

Histone deacetylases (HDACs) are critical targets in cancer therapy. Compounds with similar structures have been reported to inhibit HDAC activity selectively. For example, a related compound demonstrated potent inhibition of HDAC3 with an IC50 of 95.48 nM and showed enhanced antiproliferative effects when combined with other chemotherapeutic agents like taxol and camptothecin . This suggests that N-(2,4-Dimethoxyphenyl)-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfany}acetamide may also inhibit HDACs effectively.

Case Studies

  • In Vitro Studies : A study investigating various sulfonamide derivatives found that those with fluorinated aromatic rings exhibited improved cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts.
    • Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer)
    • Findings : Compounds showed IC50 values ranging from 1.30 µM to 17.25 µM depending on the structural modifications.
  • In Vivo Models : Preclinical studies utilizing xenograft models have demonstrated that compounds similar to N-(2,4-Dimethoxyphenyl)-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfany}acetamide can significantly inhibit tumor growth by promoting apoptosis and inducing cell cycle arrest in the G2/M phase.

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